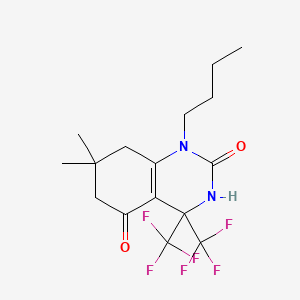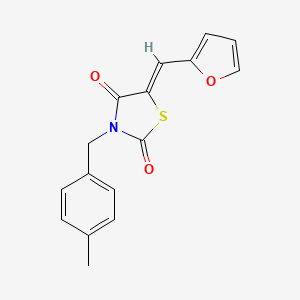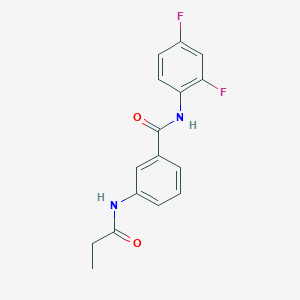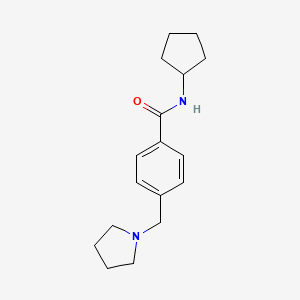
1-butyl-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione
説明
Synthesis Analysis
The synthesis of compounds related to 1-butyl-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione involves complex reactions, highlighting the importance of specific reactants and conditions. For example, the palladium-catalyzed cyclocarbonylation of o-alkynyltrifluoroacetanilides offers a method for preparing 6-trifluoromethyl-12-acylindolo[1,2-c]quinazolines, demonstrating the role of palladium catalysis in forming such compounds (Battistuzzi et al., 2002).
Molecular Structure Analysis
The molecular structure of quinazolinedione derivatives often involves significant interactions that influence their properties. For example, in similar quinazoline derivatives, molecules are linked by hydrogen bonds, forming dimers or chains, which could affect their solubility, stability, and reactivity (Low et al., 2004). These structural features are crucial for understanding the behavior of this compound in various environments.
Chemical Reactions and Properties
Quinazolinediones participate in a variety of chemical reactions, including dimerization and cyclization, which are pivotal for synthesizing new compounds with potential biological activities. The synthesis of dimers of 5,8-quinazolinediones, for example, has shown that these processes can significantly affect the cytotoxicity of the resulting compounds, indicating the potential for creating effective antitumor drugs (Giorgi-Renault et al., 1988).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are largely determined by their molecular structure. The presence of bulky substituents, for example, can affect the crystal packing and thus the melting points and solubility of these compounds. Studies on similar quinazoline derivatives have shown that these physical properties can be finely tuned by modifying the molecular structure, which is crucial for their application in material science and organic synthesis (Chung & Hsiao, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of the functional groups, and redox potential, are essential for understanding the behavior of this compound in chemical reactions. Research into similar compounds highlights the influence of functional groups on these properties, providing insights into how the compound might be utilized in further chemical synthesis or as a potential catalyst (Pozharskii et al., 2016).
特性
IUPAC Name |
1-butyl-7,7-dimethyl-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F6N2O2/c1-4-5-6-24-9-7-13(2,3)8-10(25)11(9)14(15(17,18)19,16(20,21)22)23-12(24)26/h4-8H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPXQWQMQNGQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)CC(C2)(C)C)C(NC1=O)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4711911.png)
![8-[(4-chloro-2-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4711917.png)

![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4711931.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4711939.png)

![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4711961.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4711970.png)
![6-bromo-2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4711978.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4711985.png)
![1-ethyl-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4712002.png)
![2-[4-(4-biphenylylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B4712006.png)
![3-[({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4712014.png)
